(E)-N-(2-Methylphenyl)-1-(naphthalen-1-yl)methanimine
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Overview
Description
2-Methyl-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It features a naphthalene ring bonded to an aniline moiety through a methylene bridge, with a methyl group attached to the aniline ring
Preparation Methods
The synthesis of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be achieved through several methods. One common approach involves the electrophilic substitution reaction, where naphthalene-containing diamines are synthesized via a one-step process . Another method includes the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions . These methods highlight the versatility and efficiency of synthesizing this compound.
Chemical Reactions Analysis
2-Methyl-N-(naphthalen-1-ylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-N-(naphthalen-1-ylmethylene)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of high-performance polyimides with good solubility and optical transparency.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(naphthalen-1-ylmethylene)aniline involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
2-Methyl-N-(naphthalen-1-ylmethylene)aniline can be compared with other similar compounds, such as:
- 4,4’-(naphthalen-1-ylmethylene)dianiline (BAN-1)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2)
- 4,4’-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3)
These compounds share structural similarities but differ in their substituents, which can affect their solubility, optical transparency, and thermal stability
Properties
CAS No. |
91118-02-4 |
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Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-2-5-12-18(14)19-13-16-10-6-9-15-8-3-4-11-17(15)16/h2-13H,1H3 |
InChI Key |
FHMICMYDVGYKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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